1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
This compound is a boronic ester-functionalized pyrazole derivative characterized by a (2-chloro-6-fluorophenyl)methyl group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4 of the pyrazole ring. The pinacol boronate moiety renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The compound’s molecular formula is C16H19BClFN2O2, with a molecular weight of 336.60 .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)11-8-20-21(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXVBBSCUYJQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material: A suitably substituted pyrazole, such as 1H-pyrazole with appropriate substituents on the nitrogen or carbon positions.
- Reaction Conditions: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under inert atmospheres (nitrogen or argon).
- Reagent: Boron tribromide ($$ \mathrm{BBr_3} $$) or boronic acids are added dropwise at low temperatures (−78°C to 0°C).
- Workup: Quenching with water or alcohols to hydrolyze excess boron reagents, followed by purification via column chromatography.
Notes:
- This method is effective for introducing boronic esters directly onto pyrazole rings bearing suitable reactive sites.
- The reaction often requires careful temperature control to prevent side reactions or decomposition.
Suzuki-Miyaura Cross-Coupling Approach
A prevalent method involves synthesizing the boronic ester intermediate separately and then coupling it with a halogenated pyrazole precursor using Suzuki-Miyaura catalysis.
Stepwise Process:
- Step 1: Synthesis of the boronic ester, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-substituted phenyl derivatives, via reaction of aryl halides with boronic acids or esters under basic conditions.
- Step 2: Coupling with a halogenated pyrazole derivative (e.g., 1-[(2-chloro-6-fluorophenyl)methyl]-4-halopyrazole) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
- Reaction Conditions: Typically performed in anhydrous dioxane or toluene with bases like potassium carbonate ($$ \mathrm{K2CO3} $$) at elevated temperatures (80–110°C).
- Outcome: Formation of the desired boronic ester-functionalized pyrazole.
Research Data:
- A study reported in recent literature demonstrates the efficiency of this method, with yields often exceeding 70%, and high regioselectivity in boron incorporation.
Nucleophilic Substitution on Boronic Acid Derivatives
Another approach involves nucleophilic substitution reactions where boronic acids or esters react with electrophilic halogenated pyrazoles.
Procedure:
- Reagents: Boronic acids or esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) are reacted with halogenated pyrazoles.
- Reaction Conditions: Use of polar aprotic solvents like DMF or DMSO, with bases such as sodium hydride ($$ \mathrm{NaH} $$) or potassium carbonate.
- Temperature: Usually performed at room temperature or slightly elevated temperatures (20–50°C).
Notes:
- This method is suitable for late-stage functionalization, especially when the boronic ester is already available.
Multistep Synthesis via Building Blocks
A comprehensive approach involves multi-step synthesis starting from simpler aromatic compounds:
- Step 1: Synthesis of the chlorofluorophenyl precursor via electrophilic aromatic substitution.
- Step 2: Formation of the pyrazole core through cyclization reactions of hydrazines with α-ketoesters or α,β-unsaturated carbonyl compounds.
- Step 3: Introduction of the boronic ester via Suzuki coupling or direct boronation.
Example:
- Synthesis of the chlorofluorophenyl methyl precursor followed by cyclization to form the pyrazole ring, then subsequent boronation using boronic acids under Suzuki conditions.
Summary of Key Preparation Data
| Method | Reagents | Solvent | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Boronation | $$ \mathrm{BBr_3} $$ or boronic acids | DCM, THF | Low temp, inert atmosphere | 50–70 | Simple, direct | Side reactions, moisture sensitivity |
| Suzuki-Miyaura Coupling | Boronic acids/esters + halogenated pyrazole | Dioxane, toluene | 80–110°C, Pd catalyst | 70–85 | High regioselectivity, versatile | Requires pre-synthesis of boronic ester |
| Nucleophilic Substitution | Boronic acids/esters + halogenated pyrazole | DMF, DMSO | Room temp to 50°C | 60–75 | Suitable for late-stage functionalization | Limited to reactive halides |
| Multistep Building Block | Aromatic precursors + cyclization + boronation | Various | Multi-stage, often reflux | Variable | Customizable | Longer synthesis time |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in medicinal chemistry.
*Yield after chiral separation.
Mechanistic Notes :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic ester, and reductive elimination to form the C–C bond .
-
Electron-deficient aryl halides enhance coupling efficiency due to faster oxidative addition .
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro-6-fluorophenyl group undergoes SNAr reactions at activated positions.
| Nucleophile | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Amines | K₂CO₃ | DMF | 80°C, 12 h | Substituted aniline derivatives | ~40–60% | |
| Thiols | Et₃N | THF | RT, 6 h | Thioether derivatives | 55% |
Key Factors :
-
The meta-fluorine and para-chloro groups activate the ring by withdrawing electrons, facilitating nucleophilic attack at the ortho positions.
-
Steric hindrance from the pyrazole-linked methyl group limits reactivity at certain positions.
Hydrolysis of Boronic Ester
The dioxaborolane group hydrolyzes to form boronic acid under acidic or aqueous conditions, enabling further functionalization.
| Conditions | Catalyst | Solvent | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| HCl (1 M) | – | H₂O/THF | 2 h | 4-(Boronic acid)-1H-pyrazole derivative | 85% | |
| NaIO₄ (oxidative) | – | Acetone/H₂O | 6 h | Oxidized pyrazole-boric acid | 72% |
Applications :
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related boronic esters due to steric and electronic effects:
| Compound | Suzuki Coupling Rate | SNAr Reactivity | Hydrolysis Rate |
|---|---|---|---|
| 1-Methylpyrazole-4-boronic acid pinacol ester | Faster | Lower | Slower |
| 4-(Tetramethyl-dioxaborolanyl)pyridine | Slower | Higher | Faster |
Key Observations :
-
The chlorofluorophenyl group increases steric bulk, slowing transmetalation in Suzuki reactions compared to simpler analogues .
-
Electron-withdrawing substituents enhance SNAr reactivity relative to non-halogenated derivatives.
Stability and Handling
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
The compound has been explored for its fungicidal activity. A patent (WO2014130409A2) describes its use as part of a fungicidal composition, highlighting its effectiveness against various fungal pathogens. The fungicidal properties are attributed to the ability of the pyrazole ring to interact with biological targets in fungi, disrupting their growth mechanisms .
Case Study: Efficacy Against Fungal Pathogens
A study evaluated the effectiveness of this pyrazole derivative in controlling Fusarium species in crops. The results indicated a significant reduction in fungal incidence when applied at recommended dosages, demonstrating its potential as an eco-friendly fungicide.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. The chlorofluorophenyl substitution is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Case Study: Antimicrobial Testing
In a laboratory setting, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest potential therapeutic applications in treating bacterial infections.
Material Science
Polymer Chemistry
The incorporation of this pyrazole derivative into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical properties. The boron-containing moiety allows for cross-linking reactions that improve material performance.
Data Table: Properties of Composite Materials
| Property | Control Sample | Sample with Pyrazole Derivative |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexural Modulus (GPa) | 3 | 5 |
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrazole-based boronic esters, with structural variations primarily in the substituents on the pyrazole ring and the aryl/alkyl groups. Key analogues include:
Key Observations:
- Halogen Substitution : The target’s 2-chloro-6-fluorophenyl group provides ortho-halogenation, which increases steric hindrance compared to para-substituted analogues (e.g., 4-chloro-3-fluorophenyl in ). Ortho-substituents may slow coupling reactions but enhance selectivity in binding interactions.
- Boron Positioning : Unlike analogues with boron on pendant aryl rings (e.g., ), the target’s boron is directly on the pyrazole, which may enhance reactivity in cross-couplings due to reduced conjugation .
Physicochemical Properties
- Molecular Weight : The target (336.60) is heavier than simpler analogues (e.g., 270.14 in ) due to its halogenated benzyl group. Higher molecular weight may impact solubility and pharmacokinetics.
- Thermal Stability : Boronic esters are generally stable, but ortho-substituted halogens may introduce steric strain, slightly reducing thermal stability compared to para-substituted derivatives .
Reactivity in Cross-Coupling Reactions
The pinacol boronate group enables participation in Suzuki-Miyaura couplings. Key comparisons:
- Reaction Rate : Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring activate the boron center, accelerating coupling compared to electron-donating methyl groups .
- Steric Effects : Ortho-substituents in the target compound may slow transmetallation steps compared to less hindered analogues (e.g., ), though this can improve regioselectivity .
- Yield Optimization : Compounds with para-substituted halogens (e.g., ) may achieve higher yields in couplings due to reduced steric interference.
Biological Activity
1H-Pyrazoles are a class of five-membered heterocyclic compounds that have garnered substantial interest due to their diverse biological activities. The specific compound 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its potential therapeutic applications in oncology and other medical fields. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of 1H-pyrazole derivatives typically involves various methods such as cyclization reactions and the use of boron-containing reagents. The structure of the compound features a pyrazole ring substituted with a chlorofluorophenyl group and a dioxaborolane moiety, which may enhance its biological activity through improved solubility and stability.
Anticancer Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines. For instance:
- In vitro studies indicated that it inhibits cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values in the micromolar range .
- In vivo studies have also reported antitumor effects, suggesting its potential as a therapeutic agent for treating malignancies such as lung cancer and colorectal cancer .
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific molecular targets involved in cancer progression:
- Many compounds within this class act as inhibitors of receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with tumor growth and metastasis .
- The specific compound may interact with the ATP-binding site of these kinases, leading to reduced phosphorylation and subsequent inhibition of downstream signaling pathways.
Anti-inflammatory Activity
Beyond anticancer effects, pyrazole derivatives have been recognized for their anti-inflammatory properties:
- Studies have shown that certain pyrazoles selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound exhibits significant COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antioxidant Properties
Research indicates that some pyrazole derivatives possess antioxidant capabilities:
- In vitro assays demonstrated that these compounds can scavenge free radicals effectively, thereby providing protective effects against oxidative stress .
Case Studies
Several case studies highlight the therapeutic potential of 1H-pyrazole derivatives:
Q & A
(Basic) What synthetic methodologies are recommended for preparing pyrazole derivatives containing boronate ester groups, and how can structural confirmation be achieved?
Answer:
The synthesis of pyrazole-boronate esters typically involves condensation reactions or Suzuki-Miyaura cross-coupling precursors. For example, analogous compounds are synthesized via:
- Step 1: Formation of the pyrazole core through cyclization of hydrazines with α,β-unsaturated ketones (e.g., via Claisen-Schmidt condensation) .
- Step 2: Introduction of the boronate ester group via palladium-catalyzed borylation or direct substitution with pinacolborane .
- Step 3: Purification using column chromatography or recrystallization.
Structural confirmation relies on:
- X-ray diffraction (XRD): To resolve crystal structure and confirm substituent positioning .
- FTIR and NMR spectroscopy: To identify functional groups (e.g., B-O bonds at ~1350 cm⁻¹ in FTIR) and aromatic proton environments .
(Basic) What safety protocols are critical when handling this compound, particularly due to its boronate ester moiety?
Answer:
Key safety measures include:
- Moisture control: Store under inert gas (argon/nitrogen) and use anhydrous solvents to prevent hydrolysis of the boronate ester .
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as boronate esters may release toxic fumes upon decomposition .
(Basic) How should this compound be stored to ensure stability, and how do literature discrepancies inform best practices?
Answer:
Conflicting recommendations exist:
- Refrigeration (2–8°C): Suggested for similar boronate esters to slow degradation .
- Dry, ventilated storage: Emphasized for moisture-sensitive compounds, with desiccants like silica gel .
Resolution: Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) to assess degradation pathways (HPLC monitoring). Prioritize airtight containers with nitrogen purging for long-term storage .
(Advanced) What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate-containing pyrazole?
Answer:
Optimization parameters include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates .
- Base: Cs₂CO₃ or K₃PO₄ to enhance transmetallation efficiency.
- Solvent: Use toluene/ethanol (3:1) for solubility and reaction homogeneity .
- Temperature: 80–100°C for 12–24 hours, monitored by TLC or LC-MS.
Troubleshooting: If coupling yields are low, pre-purify the boronate ester via recrystallization to remove boron-containing impurities .
(Advanced) How can researchers resolve contradictions in literature regarding boronate ester stability and reactivity?
Answer:
Address discrepancies through:
- Comparative studies: Test storage conditions (e.g., refrigeration vs. ambient) while tracking purity via HPLC .
- Mechanistic analysis: Use DFT calculations to predict hydrolysis pathways of the boronate ester under varying pH and humidity .
- Collaborative validation: Cross-reference findings with independent labs using standardized protocols .
(Advanced) What analytical techniques are essential for assessing boron content and purity in this compound?
Answer:
Critical methods include:
- Elemental analysis: Quantify boron via ICP-MS or combustion analysis .
- HPLC-MS: Detect impurities (e.g., deboronated byproducts) with a C18 column and acetonitrile/water gradient .
- ¹¹B NMR: Confirm boronate ester integrity (δ ~28–32 ppm for sp² boron) .
Note: For crystalline samples, single-crystal XRD provides unambiguous confirmation of boron coordination .
(Advanced) How can regioselectivity challenges be addressed during functionalization of the pyrazole core?
Answer:
Strategies to control regioselectivity:
- Directing groups: Introduce temporary substituents (e.g., nitro groups) to guide electrophilic substitution .
- Metalation: Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions before boronation .
- Computational modeling: Predict reactive sites using molecular orbital theory (e.g., Fukui indices) .
(Basic) What are the environmental hazards associated with this compound, and how should waste be managed?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
